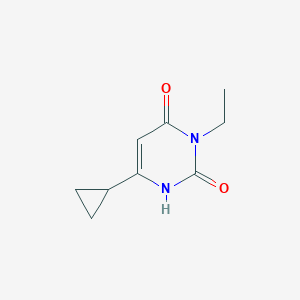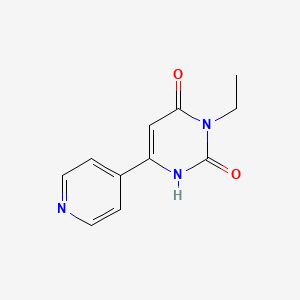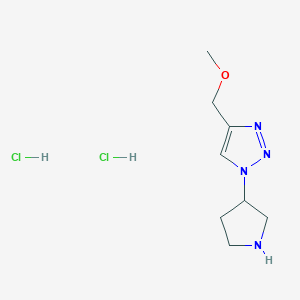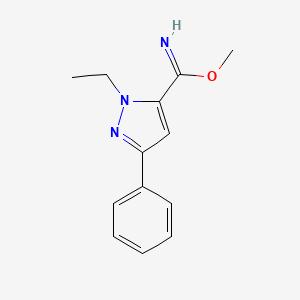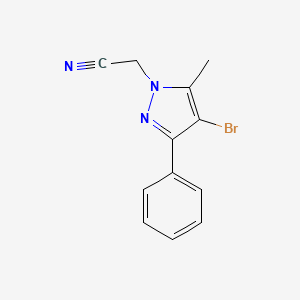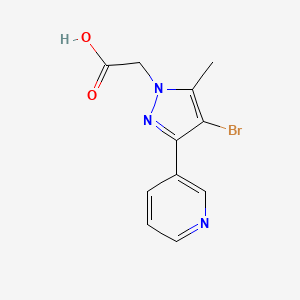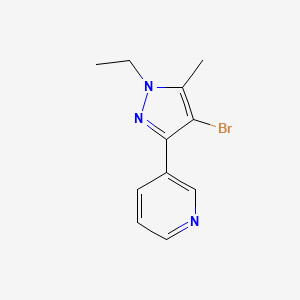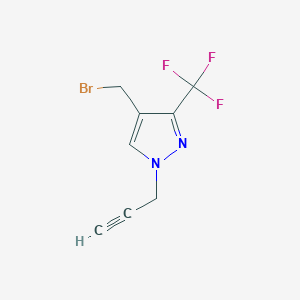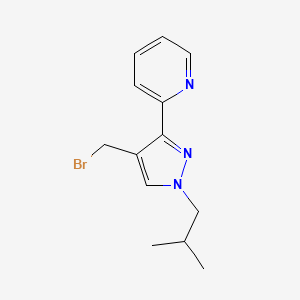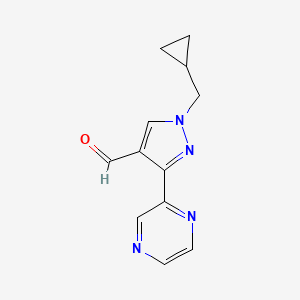
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a hydrazine and a 1,3-diketone or a similar precursor. The pyrazine ring could be formed through a variety of methods, including the condensation of 1,2-diamines .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. For instance, novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have shown significant antimicrobial activities (Hamed et al., 2020). These compounds were characterized and tested against various microbial strains, indicating the potential of pyrazole derivatives in developing new antimicrobial agents.
Molecular Structure and Reactivity
The study of pyrazole derivatives also extends to understanding their molecular structures and reactivity patterns. Research on the reaction products of pyrazole-4-carbaldehyde with cyclohexylamine has provided insights into the formation of hydrogen-bonded sheets versus dimers, highlighting the influence of aryl substituents on the product outcomes (Orrego Hernandez et al., 2015). Such studies are crucial for designing compounds with desired chemical properties and activities.
Antioxidant Properties and Biological Screening
Pyrazole fused pyrans, synthesized from pyrazole-4-carbaldehydes, have been explored for their antioxidant properties through in vitro evaluations (Gurunanjappa et al., 2016). These studies not only contribute to the development of new antioxidants but also offer a framework for assessing the biological activities of similar compounds.
Synthesis of Heterocyclic Compounds
The versatility of pyrazole-4-carbaldehydes in synthesizing a wide range of heterocyclic compounds is well-documented. For example, novel heterocycles have been synthesized from benzofuran-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing the compound's utility in creating pharmacologically active molecules (Baashen et al., 2017).
Sonodynamic Therapy Applications
Research into ferrocenyl-containing heterocyclic derivatives of pyrazole for sonodynamic therapy highlights the potential of pyrazole derivatives in medical applications, particularly in targeting bacterial strains (Osipova et al., 2016). Such compounds exhibit pronounced cytotoxicity under specific conditions, offering new avenues for therapeutic intervention.
Wirkmechanismus
Target of Action
It is known that pyridine derivatives, such as imidazo[1,2-a]pyridines, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It is known that the functionalization of imidazo[1,2-a]pyridines, a class of pyridine derivatives, can be achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It is known that the functionalization of imidazo[1,2-a]pyridines can lead to the synthesis of various derivatives, which can have diverse effects on biochemical pathways .
Result of Action
It is known that the functionalization of imidazo[1,2-a]pyridines can lead to the synthesis of various derivatives, which can have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7-9H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVPAMIQQNSCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



